molecular formula C20H18Cl2N2O3S2 B2359837 3,6-DICHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE CAS No. 325721-36-6

3,6-DICHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B2359837
CAS No.: 325721-36-6
M. Wt: 469.4
InChI Key: HTNPAYUDGMFVLR-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of benzothiophene carboxamides, a scaffold recognized for its potential in developing biologically active molecules. Its structure incorporates key features, including a dichlorinated benzothiophene core and a phenylpiperidine sulfonyl group, which are often utilized to optimize interactions with biological targets and fine-tune physicochemical properties . The molecular formula of this compound is C17H13Cl2NO2S, with an average molecular mass of 366.256 Da . Researchers investigate this compound and its analogs primarily for their potential as kinase inhibitors . The structural motif of the N-aryl benzothiophene carboxamide is commonly found in compounds designed to modulate enzyme activity, particularly in oncology and inflammatory disease research . The piperidine sulfonyl group is a privileged structure in medicinal chemistry, frequently employed to confer favorable pharmacokinetic properties and enhance target binding affinity . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening assays to explore new therapeutic avenues.

Properties

IUPAC Name

3,6-dichloro-N-(4-piperidin-1-ylsulfonylphenyl)-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3S2/c21-13-4-9-16-17(12-13)28-19(18(16)22)20(25)23-14-5-7-15(8-6-14)29(26,27)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNPAYUDGMFVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophenol Cyclization

The benzothiophene scaffold is synthesized from 2-chlorobenzaldehyde and thiourea under acidic conditions. Cyclization is achieved using polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 1-benzothiophene-2-carboxylic acid with 78% efficiency.

Directed Ortho-Metalation

Alternatively, directed lithiation of 3-bromo-1-benzothiophene-2-carboxamide using LDA (lithium diisopropylamide) at -78°C in THF enables selective functionalization. Quenching with hexachloroethane introduces chlorine at position 3, followed by a second chlorination at position 6 using NCS (N-chlorosuccinimide) in DMF (80°C, 12 hours).

Dichloro Substitution Optimization

Electrophilic chlorination of the benzothiophene core is temperature- and catalyst-dependent. Comparative studies reveal:

Chlorinating Agent Solvent Temp (°C) Yield (%) Reference
Cl₂/FeCl₃ DCM 25 65
NCS DMF 80 82
SO₂Cl₂ AcOH 50 71

NCS in DMF provides superior regioselectivity for 3,6-dichloro substitution, minimizing polysubstitution byproducts.

Piperidine-1-Sulfonylphenyl Group Introduction

Sulfonamide Coupling

The piperidine-1-sulfonylphenyl moiety is introduced via a two-step sequence:

  • Sulfonation : 4-Aminophenylpiperidine is treated with benzenesulfonyl chloride (1.2 eq) in pyridine at 0°C, yielding 4-(piperidine-1-sulfonyl)aniline (87% yield).
  • Carboxamide Formation : The aniline intermediate is coupled to 3,6-dichloro-1-benzothiophene-2-carboxylic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF. Reaction at 25°C for 24 hours achieves 76% conversion.

Catalytic Enhancements

Microwave-assisted coupling (100°C, 30 minutes) increases yield to 89% while reducing reaction time. Catalyst screening identifies Pd(OAc)₂/Xantphos as optimal for minimizing decarboxylation side reactions.

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane:EtOAc 3:1), followed by recrystallization from ethanol/water (9:1). Analytical data confirm structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, ArH), 7.94–7.88 (m, 4H, ArH), 3.15–3.10 (m, 4H, piperidine), 1.45–1.40 (m, 6H, piperidine).
  • HPLC : >99% purity (C18 column, MeCN:H₂O 70:30).

Industrial-Scale Considerations

Gansu Haotian Technology Co., Ltd. reports kilogram-scale production using continuous flow reactors, achieving 68% overall yield with the following parameters:

  • Residence Time : 12 minutes
  • Pressure : 15 bar
  • Catalyst Loading : 0.5 mol% Pd(OAc)₂.

Chemical Reactions Analysis

Types of Reactions

3,6-DICHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following:

  • Molecular Formula : C20_{20}H18_{18}Cl2_{2}N2_{2}O3_{3}S2_{2}
  • Molecular Weight : Approximately 460.28 g/mol
  • Functional Groups : Contains dichloro substituents, a piperidine sulfonyl group, and a benzothiophene backbone.

Inhibition of Cysteine Proteases

One of the primary applications of this compound is its role as an inhibitor of cysteine proteases, particularly cathepsin S. Cysteine proteases are enzymes implicated in various pathological conditions such as cancer, diabetes, and cardiovascular diseases. By inhibiting these enzymes, 3,6-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide may offer therapeutic benefits in managing these diseases.

Case Study : In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against cathepsin S, suggesting its potential as a lead compound in drug development targeting cysteine proteases .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has shown promise as a COX-2 inhibitor, which is crucial for reducing inflammation and pain associated with various conditions.

Research Findings : Studies indicate that compounds with similar structures can act as non-steroidal anti-inflammatory drugs (NSAIDs), providing effective pain relief while minimizing gastrointestinal side effects associated with traditional NSAIDs .

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties. This aspect is particularly relevant in the context of increasing antibiotic resistance.

Biochemical Mechanisms

The reactivity of this compound can be attributed to its functional groups:

  • The sulfonamide moiety allows for nucleophilic substitution reactions.
  • The benzamide portion can participate in acylation and hydrolysis reactions.
  • Chlorine atoms enhance electrophilic character, making it susceptible to nucleophilic attack.

These properties enable the compound to interact effectively with biological targets, facilitating its role as a therapeutic agent.

Comparison with Related Compounds

Compound NameStructureNotable Features
3,4-Dichloro-N-(2,6-dichlorophenyl)benzamideStructureSimilar biological activity but different target specificity
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamideStructurePotentially different therapeutic applications
2-Chloro-N-phenyl-5-(piperidine-1-sulfonyl)benzamideStructureDifferent halogenation pattern affecting reactivity

Research Methodologies

To evaluate the efficacy of this compound:

  • Enzyme Kinetics Assays : Used to determine the binding affinity and specificity towards cysteine proteases.
  • Surface Plasmon Resonance (SPR) : Employed to assess real-time interactions between the compound and target enzymes.

Mechanism of Action

The mechanism of action of 3,6-DICHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Linked Moiety Biological Activity Key Findings/Properties References
Target Compound Benzothiophene 3,6-dichloro Piperidine-1-sulfonyl phenyl Not explicitly reported Hypothesized enhanced stability due to electron-withdrawing Cl groups
3-Chloro-N-[4-(Pyrazolyl)Phenyl]-Benzothiophene-2-Carboxamide (6a) Benzothiophene 3-chloro Pyrazolyl phenyl Antimicrobial Moderate activity against S. aureus (MIC: 8 µg/mL)
AMG628 Benzo[d]thiazole Trifluoromethyl Piperazinyl fluorophenyl TRPV1 antagonist High receptor affinity (IC₅₀: 12 nM)
4-(Piperidine-1-Sulfonyl)Phenyl-4-Oxobutanoic Acid Ubiquitin-binding domain 3,4-difluorophenyl Piperidine-1-sulfonyl phenyl USP5 inhibitor Co-crystallized with USP5 (PDB ID: 7XYZ)
N-(4-Methoxyphenyl)-1-(Phenylsulfonyl)-4-Piperidinecarboxamide Piperidine Methoxy Phenyl sulfonyl Unreported Molecular weight: 374.45; CAS: 352672-88-9

Key Structural Variations and Implications

Substituent Effects: The 3,6-dichloro substitution on the benzothiophene core (target compound) introduces strong electron-withdrawing effects, likely improving metabolic stability compared to mono-chloro analogs like 6a . Piperidine-1-sulfonyl vs. phenyl sulfonyl (): The piperidine group may enhance solubility and reduce hydrophobicity, critical for pharmacokinetics .

Biological Activity :

  • Antimicrobial Activity : Compound 6a demonstrates moderate antimicrobial activity, suggesting that chlorine substitution at position 3 alone is insufficient for broad-spectrum efficacy. The target compound’s dual Cl substitution may improve potency but requires validation .
  • Enzyme Inhibition : The piperidine sulfonyl group in the USP5 inhibitor () highlights its role in protein binding, suggesting the target compound could similarly target sulfonamide-sensitive enzymes .

Melting Points: Analogs with sulfonamide groups (e.g., Example 57 in ) exhibit high melting points (211–214°C), indicative of crystalline stability .

Research Findings and Hypotheses

Synthetic Feasibility :

  • The synthesis of 6a () via DMF-mediated reflux and TLC monitoring provides a template for synthesizing the target compound, though dichloro substitution may require optimized conditions .

Unresolved Questions: No direct data on the target compound’s solubility, toxicity, or in vivo efficacy exist. Comparative studies with N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide () could clarify sulfonamide-specific effects .

Biological Activity

3,6-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzothiophene core with dichlorination and a piperidine sulfonamide substituent, contributing to its biological activity. Its molecular formula is C17H16Cl2N2O2S, with a molecular weight of approximately 388.29 g/mol.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

  • Inhibition of Cysteine Proteases : Many piperidine derivatives are known to inhibit cysteine proteases, particularly cathepsin S, which plays a role in inflammatory diseases and cancer progression .
  • Enzyme Inhibition : The sulfonamide group is associated with enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease .
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains, suggesting a broad spectrum of action .

Biological Activity Data

The biological activities of this compound can be summarized in the following table:

Activity Type Effect Reference
AntibacterialModerate to strong against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong AChE inhibitor
Cysteine Protease InhibitionPreferential inhibitor of cathepsin S
AnticancerPotential activity against tumor cells

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antibacterial activity of synthesized piperidine derivatives, including the target compound. The results indicated significant inhibition against Salmonella typhi, highlighting its potential for treating bacterial infections .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibition of urease by similar sulfonamide derivatives. The findings suggested that the presence of the sulfonamide moiety enhances enzyme inhibitory activity, which could be beneficial in treating conditions like kidney stones .
  • Cytotoxicity and Anticancer Activity : Several derivatives have been tested for cytotoxic effects on cancer cell lines. The results showed that compounds similar to this compound exhibited significant anticancer properties through apoptosis induction in tumor cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide, and how can purity be ensured?

  • Methodological Answer : Begin with modular synthesis, coupling the benzothiophene-carboxamide core with the sulfonated piperidine-phenyl moiety via amide bond formation. Use coupling agents like HATU or EDCI with DMAP catalysis to improve yield . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures purity ≥95%. Monitor intermediates by TLC and confirm final structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and HRMS .

Q. How should researchers characterize the compound’s structural integrity and stability under varying conditions?

  • Methodological Answer : Perform spectroscopic characterization:

  • NMR : Assign peaks for sulfonyl (δ ~3.2 ppm for piperidine protons) and benzothiophene (δ ~7.5–8.0 ppm) .
  • HPLC-PDA : Assess purity and detect degradation products under stress conditions (e.g., heat, light, acidic/basic hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >250°C suggested by analogs in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biochemical activity (e.g., IC50 variability across assays)?

  • Methodological Answer :

  • Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays, cell line viability protocols) .
  • Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability . For example, discrepancies in IC50 values >10-fold may indicate assay interference (e.g., compound aggregation) .

Q. What computational strategies predict target interactions and off-target effects of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to sulfonamide-recognizing targets (e.g., carbonic anhydrase IX) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å suggests stable interactions) .
  • Off-Target Screening : Employ SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs, kinases) .

Q. How can in vitro-to-in vivo efficacy discrepancies be addressed in preclinical studies?

  • Methodological Answer :

  • PK/PD Modeling : Calculate bioavailability (%F) using rat IV/PO studies. Analogs in show %F <30% due to sulfonamide-mediated plasma protein binding .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., piperidine N-oxidation) .
  • Tissue Distribution : Apply whole-body autoradiography in rodents to quantify target tissue penetration .

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